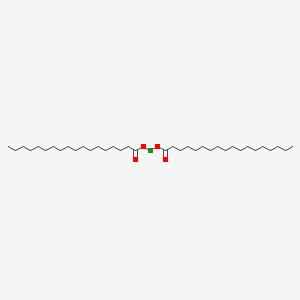
CID 45051774
Cat. No. B146234
Key on ui cas rn:
557-04-0
M. Wt: 308.8 g/mol
InChI Key: DKXULEFCEORBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04180620
Procedure details


Aqueous solutions of a group of magnesium, calcium and zinc salts were prepared by mixing 0.06 moles of the organic acid with 0.033 moles of either magnesium hydroxide, calcium hydroxide or zinc oxide in 780 g of water, then heating the mixture to the reflux temperature with stirring for three hours followed by cooling to room temperature and filtering. A magnesium stearate solution was prepared by heating excess commercial magnesium stearate in water with stirring for four hours followed by cooling and filtering. The metal content of each solution was estimated by atomic absorption.
[Compound]
Name
organic acid
Quantity
0.06 mol
Type
reactant
Reaction Step One





Name
magnesium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
zinc

Name
magnesium stearate
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Mg+2:2].[OH-].[OH-].[Ca+2:5].[OH-].[O-2].[Zn+2:8].[C:9]([O-:28])(=[O:27])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[Mg+2].[C:30]([O-:49])(=[O:48])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47]>O>[Mg:2].[Ca:5].[Zn:8].[C:9]([O-:28])(=[O:27])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[Mg+2:2].[C:30]([O-:49])(=[O:48])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47] |f:0.1.2,3.4.5,6.7,8.9.10,15.16.17|
|
Inputs


Step One
[Compound]
|
Name
|
organic acid
|
|
Quantity
|
0.06 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.033 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Zn+2]
|
|
Name
|
|
|
Quantity
|
780 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
magnesium stearate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for three hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating the mixture to the reflux temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring for four hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The metal content of each solution was estimated by atomic absorption
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
magnesium
|
|
Type
|
product
|
|
Smiles
|
[Mg]
|
|
Name
|
calcium
|
|
Type
|
product
|
|
Smiles
|
[Ca]
|
|
Name
|
zinc
|
|
Type
|
product
|
|
Smiles
|
[Zn]
|
|
Name
|
magnesium stearate
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

